{2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine
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Overview
Description
(4’-(Morpholinomethyl)-[1,1’-biphenyl]-2-yl)methanamine: is a complex organic compound that features a biphenyl core substituted with a morpholinomethyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-(Morpholinomethyl)-[1,1’-biphenyl]-2-yl)methanamine typically involves a multi-step processThe process may involve reactions such as the Mannich reaction, which is used to introduce the morpholinomethyl group, and subsequent functional group transformations to install the methanamine moiety .
Industrial Production Methods
In an industrial setting, the synthesis of (4’-(Morpholinomethyl)-[1,1’-biphenyl]-2-yl)methanamine may be scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
(4’-(Morpholinomethyl)-[1,1’-biphenyl]-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
(4’-(Morpholinomethyl)-[1,1’-biphenyl]-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of (4’-(Morpholinomethyl)-[1,1’-biphenyl]-2-yl)methanamine involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access. The compound’s structure allows it to interact with various pathways, potentially modulating biological processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
(4-(Morpholinomethyl)phenyl)methanamine: This compound shares the morpholinomethyl group but differs in the core structure.
(4-Morpholinophenyl)methanamine hydrochloride: Similar in structure but includes a hydrochloride salt form.
(4-(Morpholinomethyl)phenol): Contains a phenol group instead of the biphenyl core .
Uniqueness
(4’-(Morpholinomethyl)-[1,1’-biphenyl]-2-yl)methanamine is unique due to its biphenyl core, which imparts specific chemical properties and potential biological activities. This structural feature distinguishes it from other morpholinomethyl derivatives and contributes to its versatility in various applications .
Properties
Molecular Formula |
C18H22N2O |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
[2-[4-(morpholin-4-ylmethyl)phenyl]phenyl]methanamine |
InChI |
InChI=1S/C18H22N2O/c19-13-17-3-1-2-4-18(17)16-7-5-15(6-8-16)14-20-9-11-21-12-10-20/h1-8H,9-14,19H2 |
InChI Key |
HFPUMWVZKZXLCU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C3=CC=CC=C3CN |
Origin of Product |
United States |
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